3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one
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Overview
Description
3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one is an organic compound that features a dichlorophenyl group and a thienyl group connected by a propenone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-ol: A similar compound with an alcohol group instead of a propenone bridge.
3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-amine: A derivative with an amine group.
Uniqueness
3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one is unique due to its specific combination of dichlorophenyl and thienyl groups connected by a propenone bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2379721-00-1 |
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Molecular Formula |
C13H8Cl2OS |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H8Cl2OS/c14-10-5-3-9(8-11(10)15)4-6-12(16)13-2-1-7-17-13/h1-8H/b6-4+ |
InChI Key |
WYBSEBZDXWKGMZ-GQCTYLIASA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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